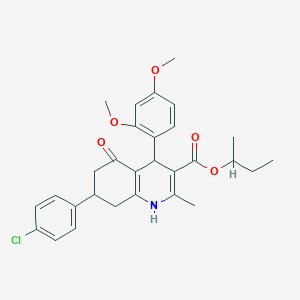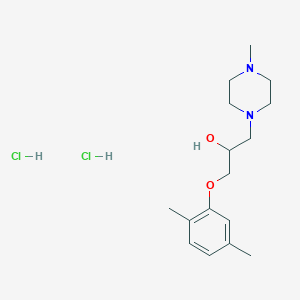![molecular formula C17H24N6O2S B4960020 N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide, commonly known as MMB-Tetrazole, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has been shown to have a unique mechanism of action that makes it useful in various laboratory experiments.
Wirkmechanismus
The mechanism of action of MMB-Tetrazole is unique compared to other compounds. It has been shown to selectively bind to specific proteins, which leads to changes in their conformation and activity. This binding occurs through the formation of covalent bonds between MMB-Tetrazole and specific amino acid residues in the protein. The binding of MMB-Tetrazole to proteins can also lead to changes in their stability and oligomerization state.
Biochemical and Physiological Effects:
MMB-Tetrazole has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can lead to changes in metabolic pathways. This compound has also been shown to affect the stability and oligomerization state of specific proteins. In addition, MMB-Tetrazole has been shown to have anti-inflammatory effects, which makes it useful in the study of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-Tetrazole in lab experiments is its selectivity for specific proteins. This makes it useful in identifying protein-protein interactions and modulating enzyme activity. In addition, MMB-Tetrazole has a unique mechanism of action that is different from other compounds, which makes it useful in studying biological systems. However, one of the limitations of using MMB-Tetrazole is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of MMB-Tetrazole in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. MMB-Tetrazole has been shown to affect the stability and oligomerization state of specific proteins, which makes it useful in studying these diseases. Another potential application is in the development of new drugs that target specific proteins. MMB-Tetrazole can be used as a starting point for the development of new compounds that have similar selectivity and mechanism of action. Finally, MMB-Tetrazole can be used in the study of epigenetic modifications, as it has been shown to affect the activity of certain enzymes that are involved in these modifications.
Conclusion:
In conclusion, MMB-Tetrazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. This compound has a unique mechanism of action that makes it useful in various laboratory experiments. MMB-Tetrazole has been shown to selectively bind to specific proteins, modulate enzyme activity, affect the stability and oligomerization state of specific proteins, and have anti-inflammatory effects. While there are limitations to its use, MMB-Tetrazole has several potential future directions in scientific research.
Synthesemethoden
MMB-Tetrazole can be synthesized using a multistep process that involves the reaction of a benzyl chloride derivative with a morpholine compound, followed by a tetrazole ring formation. The final product is obtained through the reaction of the intermediate compound with a thiol compound. The synthesis method for MMB-Tetrazole has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
MMB-Tetrazole has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. MMB-Tetrazole has been shown to selectively bind to specific proteins, which makes it useful in identifying protein-protein interactions. This compound has also been used in the study of enzyme activity, as it can modulate the activity of certain enzymes.
Eigenschaften
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-26-15-4-2-14(3-5-15)12-18-17(24)6-7-23-16(19-20-21-23)13-22-8-10-25-11-9-22/h2-5H,6-13H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGQZVHIECHPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CCN2C(=NN=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4959961.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)